molecular formula C7H10Cl2N4 B2697984 1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazoledihydrochloride CAS No. 2260937-08-2

1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazoledihydrochloride

Cat. No.: B2697984
CAS No.: 2260937-08-2
M. Wt: 221.09
InChI Key: KEZCYBNQSREHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazoledihydrochloride is a compound belonging to the pyrazole family, characterized by its unique structure comprising two pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazoledihydrochloride typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method includes the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate to yield 1-methyl-1H-pyrazole-4-boronic acid, which is then further reacted to form the desired compound .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis and green chemistry approaches to enhance yield and reduce environmental impact. These methods are favored for their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazoledihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Bromine, DMSO

    Reducing Agents: Hydrazine

    Substitution Reagents: Aryl halides, Alkyl halides

Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which are valuable intermediates in the synthesis of more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
  • 4-Methyl-1H-pyrazole
  • 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride

Uniqueness: 1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazoledihydrochloride stands out due to its dual pyrazole ring structure, which imparts unique chemical properties and reactivity. This structural feature makes it a valuable scaffold for the synthesis of diverse heterocyclic compounds and enhances its potential in various scientific applications .

Properties

IUPAC Name

1-methyl-3-(1H-pyrazol-4-yl)pyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c1-11-3-2-7(10-11)6-4-8-9-5-6;;/h2-5H,1H3,(H,8,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZCYBNQSREHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CNN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.